molecular formula C15H26BrN3O B231608 2-((4-Aminobenzoyl)amino)-N,N,N-triethylethanaminium bromide CAS No. 17010-70-7

2-((4-Aminobenzoyl)amino)-N,N,N-triethylethanaminium bromide

Cat. No. B231608
CAS RN: 17010-70-7
M. Wt: 344.29 g/mol
InChI Key: IUYQUEUPABJPOI-UHFFFAOYSA-N
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Description

2-((4-Aminobenzoyl)amino)-N,N,N-triethylethanaminium bromide, commonly known as ABEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ABEA is not yet fully understood. However, it is believed to act as a positive allosteric modulator of AMPA receptors, which are involved in synaptic transmission and plasticity. ABEA has also been shown to activate the ERK signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
ABEA has been shown to have various biochemical and physiological effects. In vitro studies have shown that ABEA enhances synaptic transmission and promotes neuronal survival. ABEA has also been shown to increase the release of dopamine in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease. In addition, ABEA has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

ABEA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. ABEA is also stable and can be stored for long periods without degradation. However, ABEA has some limitations for lab experiments. It is highly water-soluble, which can make it difficult to work with in certain experimental setups. In addition, ABEA has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on ABEA. One area of interest is the development of ABEA-based drug delivery systems for the treatment of neurological disorders. Another area of interest is the investigation of ABEA's effects on other neurotransmitter systems, such as the GABAergic system. Additionally, further research is needed to fully understand the mechanism of action of ABEA and its potential implications for the treatment of various diseases.
Conclusion
In conclusion, ABEA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on ABEA is needed to fully understand its potential implications for the treatment of various diseases.

Synthesis Methods

ABEA can be synthesized by reacting 4-aminobenzoic acid with triethylamine and ethyl bromide. The reaction produces ABEA as a white crystalline solid with a melting point of 218-220°C.

Scientific Research Applications

ABEA has been extensively studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, ABEA has been shown to enhance synaptic transmission and promote neuronal survival. In pharmacology, ABEA has been investigated for its potential as a drug delivery system. In biochemistry, ABEA has been used as a probe to study protein-ligand interactions.

properties

CAS RN

17010-70-7

Molecular Formula

C15H26BrN3O

Molecular Weight

344.29 g/mol

IUPAC Name

2-[(4-aminobenzoyl)amino]ethyl-triethylazanium;bromide

InChI

InChI=1S/C15H25N3O.BrH/c1-4-18(5-2,6-3)12-11-17-15(19)13-7-9-14(16)10-8-13;/h7-10H,4-6,11-12H2,1-3H3,(H2-,16,17,19);1H

InChI Key

IUYQUEUPABJPOI-UHFFFAOYSA-N

SMILES

CC[N+](CC)(CC)CCNC(=O)C1=CC=C(C=C1)N.[Br-]

Canonical SMILES

CC[N+](CC)(CC)CCNC(=O)C1=CC=C(C=C1)N.[Br-]

synonyms

PAEB
procainamide ethobromide
procaine amide ethobromide
procaine amide ethobromide monohydrobromide

Origin of Product

United States

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